molecular formula C28H28N2O6P2 B11078084 Tetraphenyl piperazine-1,4-diyldiphosphonate

Tetraphenyl piperazine-1,4-diyldiphosphonate

Cat. No.: B11078084
M. Wt: 550.5 g/mol
InChI Key: GUBDKOZOFLSTLP-UHFFFAOYSA-N
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Description

Tetraphenyl piperazine-1,4-diyldiphosphonate is a phosphorus-nitrogen containing flame retardant. It is known for its high thermal stability and effectiveness in enhancing the flame retardancy of various polymers. This compound is particularly valuable in applications where high-temperature stability and flame retardancy are crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraphenyl piperazine-1,4-diyldiphosphonate can be synthesized through a multi-step process. One common method involves the reaction between phenol and triethylamine dissolved in methylene chloride with phosphoryl trichloride to form diphenyl chlorophosphate. This intermediate is then reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraphenyl piperazine-1,4-diyldiphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus-nitrogen compounds, while substitution can result in various substituted derivatives of this compound.

Scientific Research Applications

Tetraphenyl piperazine-1,4-diyldiphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The flame retardant mechanism of tetraphenyl piperazine-1,4-diyldiphosphonate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s phosphorus-nitrogen structure plays a crucial role in this process, as it promotes char formation and enhances thermal stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraphenyl piperazine-1,4-diyldiphosphonate is unique due to its combination of phosphorus and nitrogen, which provides superior flame retardancy and thermal stability compared to other flame retardants. Its ability to form a stable char layer at high temperatures makes it particularly valuable in applications requiring high-performance flame retardancy .

Properties

Molecular Formula

C28H28N2O6P2

Molecular Weight

550.5 g/mol

IUPAC Name

1,4-bis(diphenoxyphosphoryl)piperazine

InChI

InChI=1S/C28H28N2O6P2/c31-37(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)29-21-23-30(24-22-29)38(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

GUBDKOZOFLSTLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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